molecular formula C10H16Cl2N2 B6199498 3-(1-aminocyclobutyl)aniline dihydrochloride CAS No. 2680533-80-4

3-(1-aminocyclobutyl)aniline dihydrochloride

Cat. No.: B6199498
CAS No.: 2680533-80-4
M. Wt: 235.2
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Description

3-(1-aminocyclobutyl)aniline dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 It is a derivative of aniline, featuring a cyclobutyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminocyclobutyl)aniline dihydrochloride typically involves the following steps:

    Cyclobutylation of Aniline: Aniline undergoes a cyclobutylation reaction to introduce the cyclobutyl group. This can be achieved using cyclobutyl halides in the presence of a base.

    Amination: The cyclobutylated aniline is then subjected to amination to introduce the amino group at the desired position.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-aminocyclobutyl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, and sulfonated products.

Scientific Research Applications

3-(1-aminocyclobutyl)aniline dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-aminocyclobutyl)aniline dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutyl group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-aminocyclopropyl)aniline dihydrochloride
  • 3-(1-aminocyclopentyl)aniline dihydrochloride
  • 3-(1-aminocyclohexyl)aniline dihydrochloride

Uniqueness

3-(1-aminocyclobutyl)aniline dihydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

CAS No.

2680533-80-4

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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